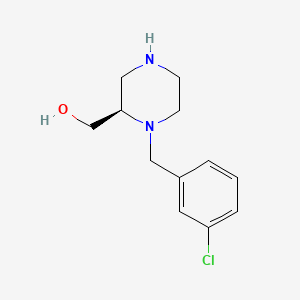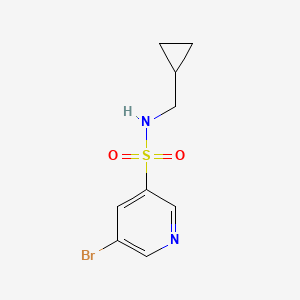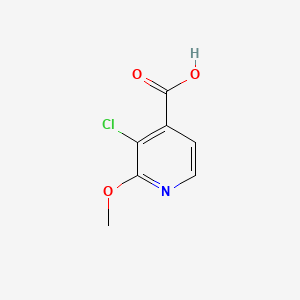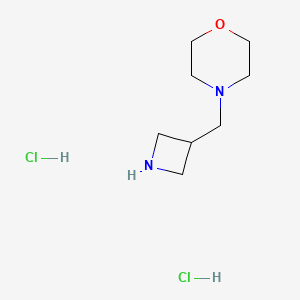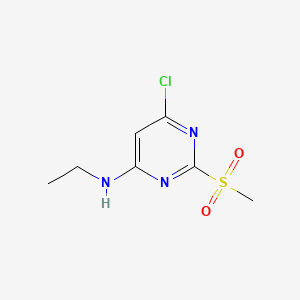
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a chloro group, a methanesulfonyl group, and an ethylamine group attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyrimidine derivative, followed by the introduction of the methanesulfonyl group and finally the ethylamine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Agriculture: It is employed in the development of agrochemicals, including herbicides and fungicides.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanesulfonyl groups play a crucial role in binding to these targets, while the ethylamine group can modulate the compound’s activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine
- 6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-methyl-amine
- 6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-butyl-amine
Uniqueness
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and materials science, where specific interactions with biological targets or material properties are required.
属性
IUPAC Name |
6-chloro-N-ethyl-2-methylsulfonylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2S/c1-3-9-6-4-5(8)10-7(11-6)14(2,12)13/h4H,3H2,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOBNOKMICKMEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)S(=O)(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693791 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-(methanesulfonyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-46-4 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-(methanesulfonyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate](/img/structure/B572852.png)

![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)

